(5-Benzyl-2-furyl)methanol
Overview
Description
(5-Benzyl-2-furyl)methanol: is an organic compound with the molecular formula C12H12O2 It is characterized by a benzyl group attached to a furan ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Benzyl-2-furyl)methanol typically involves the reaction of 5-bromo-2-furylmethanol with benzyl magnesium bromide in the presence of a catalyst such as palladium on carbon . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
- Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groupsThionyl chloride is often used to convert the hydroxyl group to a chloride .
Oxidation: (5-Benzyl-2-furyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include and .
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. is a common reducing agent used in these reactions.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate, chromium trioxide
- Reduction: Lithium aluminum hydride
- Substitution: Thionyl chloride
Major Products Formed:
- Oxidation: Aldehydes, carboxylic acids
- Reduction: Alcohols
- Substitution: Chlorides
Scientific Research Applications
Chemistry: (5-Benzyl-2-furyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (5-Benzyl-2-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. These interactions result in various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
- (5-Benzyl-2-furyl)ethanol
- (5-Benzyl-2-furyl)acetaldehyde
- (5-Benzyl-2-furyl)acetic acid
Comparison: (5-Benzyl-2-furyl)methanol is unique due to the presence of a methanol group attached to the furan ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, (5-Benzyl-2-furyl)ethanol has an ethanol group instead of methanol, which affects its reactivity and biological activity .
Properties
IUPAC Name |
(5-benzylfuran-2-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7,13H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXXNWVSXYIPEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(O2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942598 | |
Record name | (5-Benzylfuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20416-09-5, 20423-32-9 | |
Record name | 3-Furanmethanol, 5-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020416095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5-Benzylfuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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